molecular formula C31H30N2O6 B15088527 Fmoc-Trp(Boc)-OH-13C11,15N2

Fmoc-Trp(Boc)-OH-13C11,15N2

Cat. No.: B15088527
M. Wt: 539.5 g/mol
InChI Key: ADOHASQZJSJZBT-FVSPUPDKSA-N
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Description

Fmoc-Trp(Boc)-OH-13C11,15N2: is a derivative of tryptophan, an essential amino acid. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The Fmoc group protects the amino group, while the Boc group protects the side chain of tryptophan. The isotopic labeling with carbon-13 and nitrogen-15 makes it particularly useful in various research applications, including nuclear magnetic resonance (NMR) studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Trp(Boc)-OH-13C11,15N2 typically involves the protection of the amino and side chain groups of tryptophan. The process begins with the protection of the amino group using the Fmoc group, followed by the protection of the indole side chain with the Boc group. The isotopic labeling is introduced during the synthesis of the tryptophan precursor. The reaction conditions often involve the use of organic solvents and bases to facilitate the protection reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Trp(Boc)-OH-13C11,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include deprotected tryptophan derivatives, peptide chains, and modified tryptophan residues .

Mechanism of Action

The mechanism of action of Fmoc-Trp(Boc)-OH-13C11,15N2 primarily involves its role as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino and side chain groups, respectively, allowing for selective reactions at the carboxyl group. The isotopic labels (carbon-13 and nitrogen-15) enable detailed studies of molecular interactions and dynamics using NMR spectroscopy .

Comparison with Similar Compounds

Uniqueness: Fmoc-Trp(Boc)-OH-13C11,15N2 is unique due to its isotopic labeling, which provides enhanced capabilities for NMR studies and other analytical techniques. This makes it particularly valuable in research settings where detailed molecular information is required.

Properties

Molecular Formula

C31H30N2O6

Molecular Weight

539.5 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl](1,2,3-13C3)propanoic acid

InChI

InChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)/t26-/m1/s1/i8+1,9+1,10+1,15+1,16+1,17+1,19+1,20+1,26+1,27+1,28+1,32+1,33+1

InChI Key

ADOHASQZJSJZBT-FVSPUPDKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[15N]1[13CH]=[13C]([13C]2=[13CH][13CH]=[13CH][13CH]=[13C]21)[13CH2][13C@H]([13C](=O)O)[15NH]C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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